NAPHAZOLINE HYDROCHLORIDE
Overview
Description
Naphazoline hydrochloride is a sympathomimetic vasoconstrictor primarily used for the symptomatic relief of redness and itching of the eye, as well as nasal congestion . It is a rapid-acting imidazoline derivative that acts on ocular or nasal arterioles to decrease congestion . This compound was first developed in 1942 as a nasal formulation for congestion .
Preparation Methods
The preparation of naphazoline hydrochloride involves several steps, including condensation, cyclization, and salification. The primary raw materials used are alpha-naphthylacetic acid, ethylenediamine, and acetone . The process begins with the condensation of alpha-naphthylacetic acid and ethylenediamine, followed by cyclization to form 2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole. This intermediate is then subjected to salification with hydrochloric acid to produce this compound . The reaction conditions are mild, and the process is efficient, yielding a high-purity product .
Chemical Reactions Analysis
Naphazoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, acetone, and ethanol . The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound . For example, the condensation reaction between alpha-naphthylacetic acid and ethylenediamine forms an intermediate that is then cyclized and salified to produce this compound .
Scientific Research Applications
Naphazoline hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is studied for its effects on alpha-adrenergic receptors and its role in vasoconstriction . In medicine, this compound is used in over-the-counter eye drops and nasal preparations to relieve redness and congestion . It is also used in pharmaceutical research to develop new formulations and improve drug delivery systems . Additionally, this compound is used in industrial applications, such as the production of other imidazoline derivatives .
Mechanism of Action
Naphazoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa . This stimulation leads to vasoconstriction, which reduces blood flow and decreases congestion . The compound causes the release of norepinephrine in sympathetic nerves, which binds to alpha-adrenergic receptors and induces vasoconstriction . This mechanism of action makes this compound effective in relieving symptoms of redness and nasal congestion .
Comparison with Similar Compounds
Naphazoline hydrochloride is similar to other imidazoline derivatives, such as tetrahydrozoline and oxymetazoline . it is unique in its rapid onset of action and its specific use in ocular and nasal applications . Tetrahydrozoline and oxymetazoline are also used as vasoconstrictors, but they have different pharmacokinetic profiles and are used in different formulations . This compound’s rapid action and effectiveness in reducing congestion make it a valuable compound in medical and pharmaceutical applications .
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14;/h1-6,9H,7-8,10H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYMIOQGFLTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC3=CC=CC=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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